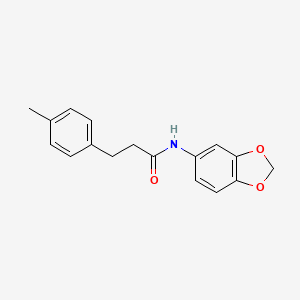
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)propanamide
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)propanamide, also known as Methylenedioxymethamphetamine (MDMA), is a synthetic psychoactive drug that alters mood and perception. It is commonly referred to as ecstasy or Molly in the recreational drug market. While MDMA has gained popularity in the party scene, it has also been the subject of scientific research due to its potential therapeutic effects.
Wirkmechanismus
MDMA acts primarily on the serotonin system, increasing the release and blocking the reuptake of serotonin in the brain. This leads to an increase in feelings of well-being, empathy, and sociability. MDMA also affects the release of other neurotransmitters, including dopamine and norepinephrine, which contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MDMA use can lead to a range of physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use has been associated with neurotoxicity and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has been used in preclinical and clinical studies to investigate its potential therapeutic effects. However, there are limitations to using the drug in research, including its legal status and potential for abuse. Researchers must also consider the potential risks and ethical implications of administering the drug to study participants.
Zukünftige Richtungen
MDMA research is an active area of investigation, with ongoing studies focusing on its potential therapeutic effects in a range of conditions, including PTSD, anxiety, and addiction. Future research may also explore the neurobiological mechanisms underlying MDMA's effects and potential strategies for minimizing its adverse effects.
In conclusion, MDMA is a synthetic psychoactive drug that has gained popularity in the recreational drug market. However, it has also been the subject of scientific research due to its potential therapeutic effects. MDMA-assisted psychotherapy has been granted breakthrough therapy designation by the FDA for the treatment of PTSD. While MDMA research is an active area of investigation, researchers must consider the potential risks and ethical implications of administering the drug to study participants.
Wissenschaftliche Forschungsanwendungen
MDMA has been studied for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety in terminally ill patients. The drug has been shown to increase empathy, reduce fear and defensiveness, and enhance communication in clinical settings. MDMA-assisted psychotherapy has been granted breakthrough therapy designation by the US Food and Drug Administration (FDA) for the treatment of PTSD.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-2-4-13(5-3-12)6-9-17(19)18-14-7-8-15-16(10-14)21-11-20-15/h2-5,7-8,10H,6,9,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMFZABEJUPITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4418448.png)
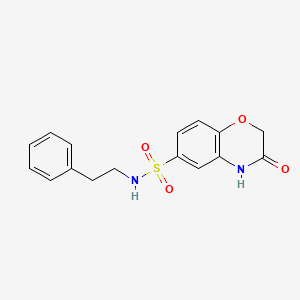
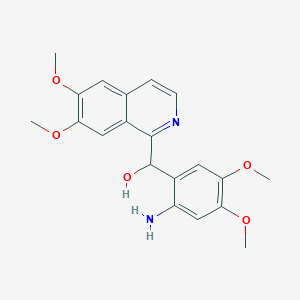
![3-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4418459.png)
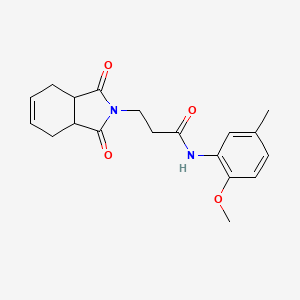
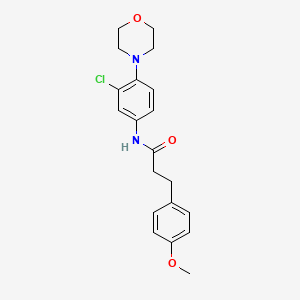
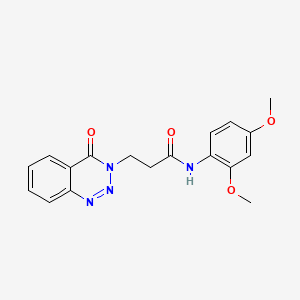
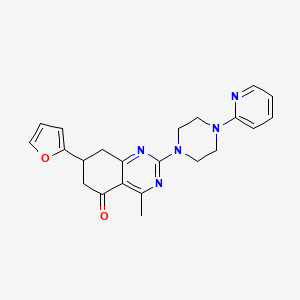
![4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4418494.png)
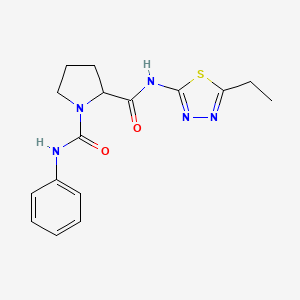
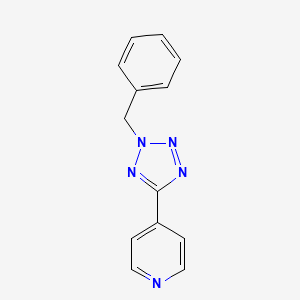
![methyl 4-[5-({[1-(hydroxymethyl)propyl]amino}methyl)-2-furyl]benzoate](/img/structure/B4418509.png)

![methyl 6-(2-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4418535.png)